N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide
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Overview
Description
N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with multiple azo linkages and functional groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate azo compounds. The process often includes diazotization of aniline derivatives followed by coupling reactions with naphthol derivatives. The final step involves the formation of the carboxamide group through amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo linkages and aromatic rings allow it to engage in π-π interactions and hydrogen bonding, influencing biological pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(Phenylazo)diphenylamine: Shares similar azo linkages and aromatic structures.
3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene: Another compound with multiple azo linkages and aromatic rings.
Properties
CAS No. |
94199-56-1 |
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Molecular Formula |
C30H23N5O3 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
3-hydroxy-N-(2-methoxyphenyl)-4-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C30H23N5O3/c1-38-27-14-8-7-13-26(27)31-30(37)25-19-20-9-5-6-12-24(20)28(29(25)36)35-34-23-17-15-22(16-18-23)33-32-21-10-3-2-4-11-21/h2-19,36H,1H3,(H,31,37) |
InChI Key |
PLEAUYUHSTZQDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Origin of Product |
United States |
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